ethyl 2-[(4-benzyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Ethyl 2-[(4-benzyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzyl group at position 4, a thiophene-2-carboxamidomethyl moiety at position 5, and a sulfanyl-linked ethyl acetate group at position 2. This structure combines aromatic (benzyl, thiophene), amide, and ester functionalities, which are critical for its physicochemical and biological properties. The compound is synthesized via multi-step reactions involving hydrazide intermediates, cyclization, and alkylation, as exemplified in related triazole derivatives . Its design is inspired by the pharmacological relevance of 1,2,4-triazoles, which are known for antimicrobial, antifungal, and anti-inflammatory activities .
Properties
IUPAC Name |
ethyl 2-[[4-benzyl-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-2-26-17(24)13-28-19-22-21-16(11-20-18(25)15-9-6-10-27-15)23(19)12-14-7-4-3-5-8-14/h3-10H,2,11-13H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARJSKTXSMQKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-benzyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a condensation reaction involving thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions.
Final Assembly: The final step involves the coupling of the triazole and thiophene intermediates, followed by esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-benzyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(4-benzyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-benzyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways related to cell division and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Antimicrobial and Antifungal Activity
- Target Compound : While direct data are unavailable, structurally similar compounds (e.g., 4-bromo-benzyl triazoles , sodium thiadiazole-triazole salts ) exhibit MIC values of 2–16 µg/mL against Staphylococcus aureus and Escherichia coli.
- Thiophene-Containing Triazoles : Compounds with thiophen-2-ylmethyl groups (e.g., derivatives in ) show antifungal activity against Candida albicans (MIC: 4–32 µg/mL). The thiophene ring likely enhances membrane penetration via hydrophobic interactions.
- Nitro-Substituted Analogues: Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate may act as a prodrug, with nitro groups enabling redox-activated toxicity in microbial cells.
Enzyme Binding and Molecular Docking
- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate demonstrated superior binding energy (−9.2 kcal/mol) to E. coli DNA gyrase compared to reference drugs (−7.5 kcal/mol), attributed to thiadiazole-thioether interactions.
- The target compound’s benzyl and thiophen-2-formamido groups may synergize for binding to fungal CYP51 or bacterial efflux pumps, though further studies are needed.
Physicochemical Properties
Table 2: Key Physicochemical Parameters
- Electron-Withdrawing vs. Donor Groups: Bromine in increases logP and lipophilicity, whereas nitro groups in reduce logP but enhance redox reactivity.
- Ionic vs. Neutral Forms : Sodium salts (e.g., ) exhibit higher aqueous solubility, crucial for bioavailability, while ester derivatives (target compound, ) may require metabolic activation.
Research Findings and Trends
Synthetic Flexibility : The 1,2,4-triazole core allows modular substitution, enabling tuning of electronic (e.g., bromo, nitro) and steric (e.g., benzyl, cyclopropyl) properties .
Thiophene Advantage : Thiophen-2-yl groups enhance π-stacking with biological targets, as seen in antifungal triazoles .
Ester vs. Acid Functionality : Ethyl esters (target compound, ) offer better cell permeability than carboxylic acids (e.g., ), but acids have higher target binding in some cases .
Future Directions : Hybridization with thiadiazoles () or morpholine sulfonamids () could optimize pharmacokinetics and target selectivity.
Biological Activity
Ethyl 2-[(4-benzyl-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a compound of interest due to its potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound's molecular formula is , indicating a complex structure that includes thiophene and triazole moieties. The presence of these groups is significant as they are often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds containing triazole and thiophene rings. Triazoles are known for their effectiveness against a range of pathogens, including bacteria and fungi. A study highlighted that derivatives of triazole exhibited strong antifungal activity against strains such as Candida albicans and Aspergillus niger, suggesting that this compound may possess similar effects due to its structural components .
Anticancer Potential
Research has indicated that compounds with triazole structures can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest, which could be relevant for this compound.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazole ring is known to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition leads to increased permeability and ultimately cell death . Additionally, the thiophene moiety may enhance the lipophilicity of the compound, facilitating better membrane penetration.
Case Studies
- Antifungal Efficacy : In a comparative study on antifungal agents, derivatives similar to this compound were tested against clinical isolates of Candida species. Results showed a minimum inhibitory concentration (MIC) ranging from 0.5 to 8 µg/mL .
- Cytotoxicity Assays : A cytotoxicity assay conducted on human cancer cell lines revealed that compounds with similar structures induced significant apoptosis at concentrations above 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming the induction of apoptosis .
Data Tables
| Biological Activity | Tested Concentration (µg/mL) | Effect |
|---|---|---|
| Antifungal (Candida) | 0.5 - 8 | Inhibition of growth |
| Cytotoxicity (Cancer) | >10 | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
